4-Hydroxypyrrolidin-3-one
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Overview
Description
4-Hydroxypyrrolidin-3-one is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. It is a derivative of pyrrolidinone, characterized by the presence of a hydroxyl group at the fourth position. This compound is of significant interest due to its versatile applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypyrrolidin-3-one can be achieved through various methods. One common approach involves the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. Another method includes the reduction of 4-hydroxy-2-pyrrolidone using suitable reducing agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form pyrrolidinone derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidinones, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
4-Hydroxypyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxypyrrolidin-3-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by interacting with receptor proteins, influencing signal transduction pathways .
Comparison with Similar Compounds
Pyrrolidin-2-one: Lacks the hydroxyl group at the fourth position, making it less reactive in certain chemical reactions.
Pyrrolidin-2,5-dione: Contains an additional carbonyl group, which alters its chemical properties and reactivity.
Pyrrolone: A related compound with different substitution patterns on the pyrrolidine ring.
Uniqueness: 4-Hydroxypyrrolidin-3-one is unique due to the presence of the hydroxyl group, which enhances its reactivity and allows for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
4-hydroxypyrrolidin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-1-5-2-4(3)7/h3,5-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLMQEAGRSLXKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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